4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Description
The compound “4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a phenyl ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Phenylpropyl is a two-ring system consisting of a benzene ring and a propyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a phenyl ring . The exact structure would depend on the specific locations of these groups within the molecule. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions . Piperazine rings can undergo reactions such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could influence the compound’s reactivity and polarity .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as dopamine d2, d1, d3, 5-ht1a, 5-ht2a and 5-ht7 receptors . These receptors play crucial roles in various neurological processes, including cognition, mood, and motor control.
Mode of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate inflammatory responses in the nervous system.
Biochemical Pathways
Similar compounds have been found to inhibit er stress and apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may interact with these pathways to exert its neuroprotective and anti-inflammatory effects.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and selective inhibitory activity
Result of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have similar effects.
Future Directions
Properties
IUPAC Name |
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4/c19-18(20,21)16-13-17(23-14-22-16)25-11-9-24(10-12-25)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUAHHMPAMPLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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